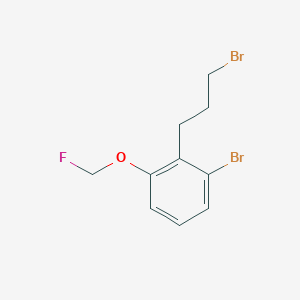
Methyl (S)-2-amino-3-(2-amino-4-fluorophenyl)propanoate 2hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (S)-2-amino-3-(2-amino-4-fluorophenyl)propanoate 2hcl is a chemical compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of both amino and fluorophenyl groups, making it a versatile molecule in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-(2-amino-4-fluorophenyl)propanoate 2hcl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-4-fluorobenzaldehyde and (S)-methyl 2-amino-3-hydroxypropanoate.
Condensation Reaction: The first step involves a condensation reaction between 2-amino-4-fluorobenzaldehyde and (S)-methyl 2-amino-3-hydroxypropanoate in the presence of a suitable catalyst.
Hydrogenation: The resulting intermediate is then subjected to hydrogenation to reduce any double bonds and obtain the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl (S)-2-amino-3-(2-amino-4-fluorophenyl)propanoate 2hcl undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The amino and fluorophenyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, nucleophiles like amines or thiols; reactions can be conducted in polar or non-polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
Methyl (S)-2-amino-3-(2-amino-4-fluorophenyl)propanoate 2hcl has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of Methyl (S)-2-amino-3-(2-amino-4-fluorophenyl)propanoate 2hcl involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound can bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Methyl 2-[(2-amino-4-fluorophenyl)formamido]propanoate
- (S)-Methyl 3-(2-amino-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoate
Uniqueness
Methyl (S)-2-amino-3-(2-amino-4-fluorophenyl)propanoate 2hcl is unique due to its specific stereochemistry and the presence of both amino and fluorophenyl groups. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
特性
分子式 |
C10H15Cl2FN2O2 |
|---|---|
分子量 |
285.14 g/mol |
IUPAC名 |
methyl (2S)-2-amino-3-(2-amino-4-fluorophenyl)propanoate;dihydrochloride |
InChI |
InChI=1S/C10H13FN2O2.2ClH/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12;;/h2-3,5,9H,4,12-13H2,1H3;2*1H/t9-;;/m0../s1 |
InChIキー |
OIUSTIOQYQDRCA-WWPIYYJJSA-N |
異性体SMILES |
COC(=O)[C@H](CC1=C(C=C(C=C1)F)N)N.Cl.Cl |
正規SMILES |
COC(=O)C(CC1=C(C=C(C=C1)F)N)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Disodium;6-imino-5-[2-[4-[4-[2-(2-imino-8-oxo-5-sulfonatonaphthalen-1-yl)hydrazinyl]phenyl]phenyl]hydrazinyl]-4-oxonaphthalene-1-sulfonate](/img/structure/B14042458.png)
![18,21-diphenyl-9,18,21-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.022,27]heptacosa-1,3,5,7,10,12,14,16,19,22,24,26-dodecaene](/img/structure/B14042465.png)
![3-Bromo-5-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B14042472.png)
![N-[(3R,3'R,3'aS,4aR,6'S,6aR,6bS,7'aR,8S,11aS,11bS)-3',6',10,11b-tetramethylspiro[2,3,4,4a,5,6,6a,6b,7,9,11,11a-dodecahydro-1H-benzo[a]fluorene-8,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl]methanesulfonamide](/img/structure/B14042473.png)
